1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)-
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Overview
Description
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- is a synthetic compound with the molecular formula C5H6ClF2NO2S It is characterized by the presence of a cysteine moiety linked to a 2-chloro-1,2-difluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- typically involves the reaction of cysteine with 2-chloro-1,2-difluoroethene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (Z)-: A stereoisomer with different spatial arrangement of atoms.
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, ®-: Another stereoisomer with a different chiral center configuration.
Uniqueness
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
Properties
CAS No. |
79338-54-8 |
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Molecular Formula |
C5H6ClF2NO2S |
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-2-chloro-1,2-difluoroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H6ClF2NO2S/c6-3(7)4(8)12-1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/b4-3-/t2-/m0/s1 |
InChI Key |
VJZUZDUNMYBEKF-TWXZUWJZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S/C(=C(\F)/Cl)/F |
Canonical SMILES |
C(C(C(=O)O)N)SC(=C(F)Cl)F |
Origin of Product |
United States |
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